5-Chloro-2-methoxynicotinoylchloridehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxynicotinoylchloridehydrochloride is a chemical compound with the molecular formula C7H6ClNO2·HCl. It is a derivative of nicotinic acid and is used primarily in laboratory settings for the synthesis of various substances . This compound is known for its reactivity and is often utilized in organic synthesis and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxynicotinoylchloridehydrochloride typically involves the chlorination of 2-methoxynicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-methoxynicotinoylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 5-chloro-2-methoxynicotinic acid.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial chlorination step.
Hydrochloric Acid (HCl): Used to convert the product into its hydrochloride salt.
Nucleophiles: Various nucleophiles can be used in substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed
5-Chloro-2-methoxynicotinic acid: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methoxynicotinoylchloridehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes
Wirkmechanismus
The mechanism of action of 5-Chloro-2-methoxynicotinoylchloridehydrochloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be readily replaced by other nucleophiles, leading to the formation of various substituted derivatives. This reactivity is exploited in organic synthesis to create a wide range of chemical products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxynicotinaldehyde: A related compound with similar reactivity but different functional groups.
5-Chloro-2-oxindole: Another compound with a similar chlorine substitution pattern.
2-Chloro-5-nitrobenzaldehyde: Shares the chloro and nitro functional groups but differs in its overall structure.
Uniqueness
5-Chloro-2-methoxynicotinoylchloridehydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and makes it valuable in various synthetic applications. Its ability to undergo multiple types of reactions, including substitution and hydrolysis, sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H6Cl3NO2 |
---|---|
Molekulargewicht |
242.5 g/mol |
IUPAC-Name |
5-chloro-2-methoxypyridine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H5Cl2NO2.ClH/c1-12-7-5(6(9)11)2-4(8)3-10-7;/h2-3H,1H3;1H |
InChI-Schlüssel |
BALXCOWEOPYWEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)Cl)C(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.